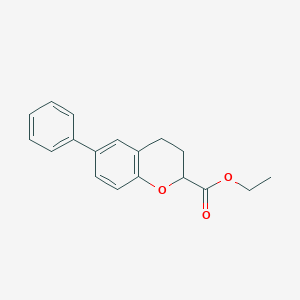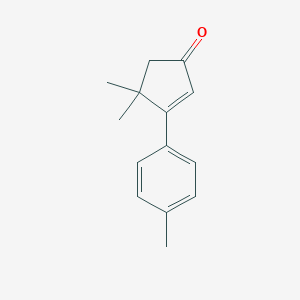
2-Cyclopenten-1-one, 4,4-dimethyl-3-(4-methylphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopenten-1-one, 4,4-dimethyl-3-(4-methylphenyl)- is an organic compound that belongs to the class of cyclopentenones. Cyclopentenones are characterized by a five-membered ring containing both a double bond and a ketone group. This particular compound is notable for its structural complexity, which includes a dimethyl substitution at the 4-position and a 4-methylphenyl group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopenten-1-one, 4,4-dimethyl-3-(4-methylphenyl)- can be achieved through various synthetic routes. One common method involves the alkylation of 3,5-dicarbetoxy-4-methyl-cyclopentane-1,2-dione followed by hydrolysis and decarboxylation of the resulting 3,5-dicarbetoxy-3,4-dimethyl-cyclopentane-1,2-dione . Another approach includes the elimination of α-bromo-cyclopentanone using lithium carbonate and Claisen condensation-decarboxylation-isomerization cascades of unsaturated diesters .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as the use of large-scale reactors and optimization of reaction conditions, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopenten-1-one, 4,4-dimethyl-3-(4-methylphenyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the α,β-unsaturated carbonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as Grignard reagents (RMgX) and organolithium compounds (RLi) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.
Scientific Research Applications
2-Cyclopenten-1-one, 4,4-dimethyl-3-(4-methylphenyl)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a dienophile in Diels-Alder reactions.
Medicine: Its cytotoxic properties make it a candidate for anticancer research.
Mechanism of Action
The mechanism of action of 2-Cyclopenten-1-one, 4,4-dimethyl-3-(4-methylphenyl)- involves its interaction with cellular components. As an α,β-unsaturated carbonyl compound, it can act as a Michael acceptor, reacting with nucleophiles in biological systems. This reactivity is crucial for its cytotoxic effects, as it can modify proteins and other biomolecules, leading to cell death .
Comparison with Similar Compounds
Similar Compounds
Cyclopentenone: A simpler analog with a five-membered ring containing a double bond and a ketone group.
3,4-Dimethyl-2-cyclopenten-1-one: Similar in structure but lacks the 4-methylphenyl group.
4,4-Dimethyl-2-cyclopenten-1-one: Another analog with dimethyl substitution but without the 4-methylphenyl group.
Uniqueness
2-Cyclopenten-1-one, 4,4-dimethyl-3-(4-methylphenyl)- is unique due to its structural complexity, which includes both dimethyl and 4-methylphenyl substitutions. This complexity contributes to its distinct chemical reactivity and biological activity, setting it apart from simpler cyclopentenones.
Properties
CAS No. |
58812-72-9 |
|---|---|
Molecular Formula |
C14H16O |
Molecular Weight |
200.28 g/mol |
IUPAC Name |
4,4-dimethyl-3-(4-methylphenyl)cyclopent-2-en-1-one |
InChI |
InChI=1S/C14H16O/c1-10-4-6-11(7-5-10)13-8-12(15)9-14(13,2)3/h4-8H,9H2,1-3H3 |
InChI Key |
ABUVFPGLUDMUGS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=O)CC2(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


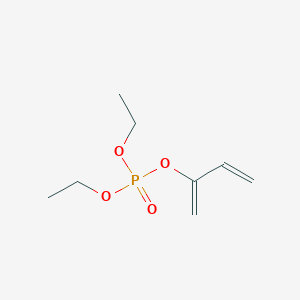
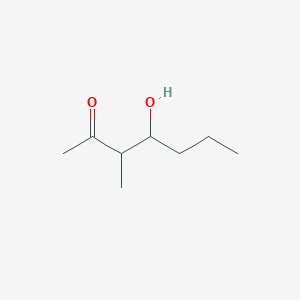

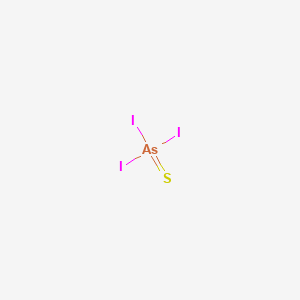
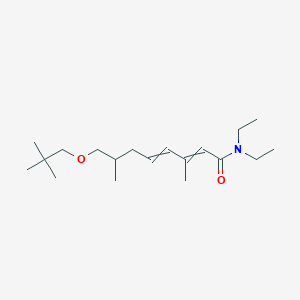


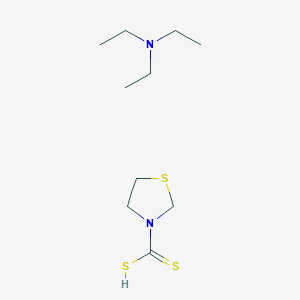
![(3-Phenylcyclopenta[b]pyran-2-yl)acetyl chloride](/img/structure/B14624104.png)
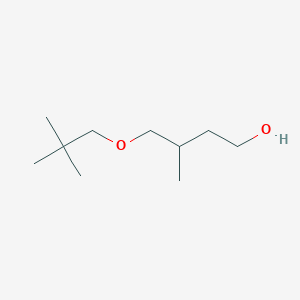
![4,4'-[(E)-Diazenediyl]bis(tetrafluoropyridine)](/img/structure/B14624124.png)

![Diethyl 2-[(tert-butylamino)methylidene]propanedioate](/img/structure/B14624134.png)
